(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a cyclohexyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 3-(2-chlorophenyl)methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyclohexylamine and thioglycolic acid under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Ethyl acetoacetate .
Uniqueness
Compared to similar compounds, (5E)-5-({3-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiazolidinone ring and the chlorophenyl group, in particular, contribute to its versatility in undergoing various chemical reactions and its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H22ClNO2S2 |
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Molecular Weight |
444.0 g/mol |
IUPAC Name |
(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22ClNO2S2/c24-20-12-5-4-8-17(20)15-27-19-11-6-7-16(13-19)14-21-22(26)25(23(28)29-21)18-9-2-1-3-10-18/h4-8,11-14,18H,1-3,9-10,15H2/b21-14+ |
InChI Key |
KSYHMYFRLRRWLY-KGENOOAVSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)SC2=S |
Origin of Product |
United States |
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